molecular formula C11H9Cl2NO B8582390 1,5-Dichloro-4-ethoxyisoquinoline

1,5-Dichloro-4-ethoxyisoquinoline

Cat. No. B8582390
M. Wt: 242.10 g/mol
InChI Key: DJCASNCRLLALDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-4-ethoxyisoquinoline is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dichloro-4-ethoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-4-ethoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5-Dichloro-4-ethoxyisoquinoline

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1,5-dichloro-4-ethoxyisoquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-2-15-9-6-14-11(13)7-4-3-5-8(12)10(7)9/h3-6H,2H2,1H3

InChI Key

DJCASNCRLLALDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,5-dichloroisoquinolin-4-ol (0.5 g, 2.33 mmol) in acetonitrile (15 ml) was added K2CO3 (0.96 g, 7.01 mmol) followed by ethyl iodide (0.72 g, 4.67 mmol) at room temperature. The reaction mixture was stirred at room temperature for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get 1,5-dichloro-4-ethoxyisoquinoline (0.3 g, 53%) as pale yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.26-8.24 (d, J=8 Hz, 1H), 7.86 (s, 1H), 7.78-7.76 (d, J=8 Hz, 1H), 7.55 (t, J=8 Hz, 1H), 4.26-4.21 (m, 2H), 1.57 (t, J=7 Hz, 3H); MS: MS m/z 242.6 (M++1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,5-dichloroisoquinoline-4-ol (0.5 g, 2.33 mmol) in DBU (1.06 g, 7.01 mmol) was added isopropyl chloride (0.27 g, 3.5 mmol) at room temperature. The reaction vessel (Pressure tube) was sealed and heated at 120° C. for 6 h. The reaction mass was quenched with 1.5 N HCl solution and extracted with ethyl acetate. The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get desired compound (0.3 g, 50.1%) as pale yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Yield
50.1%

Synthesis routes and methods III

Procedure details

To a solution of 1,5-dichloroisoquinolin-4-ol (0.5 g, 2.33 mmol) in DBU (1.7 ml, 11.68 mmol) was added cyclopropylbromide (0.93 ml, 11.68 mmol) at room temperature. The reaction vessel (Pressure tube) was sealed and heated at 120° C. for 18 h. The reaction mass was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get desired compound (0.01 g, 2.1%) as yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.27-8.24 (m, 2H), 7.76-7.74 (d, J=8 Hz, 1H), 7.54 (t, J=8 Hz, 1H), 3.96-3.94 (m, 1H), 0.95-0.90 (m, 4H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
2.1%

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